3-Methyl-7-azaindole-5-carboxylic acid

説明

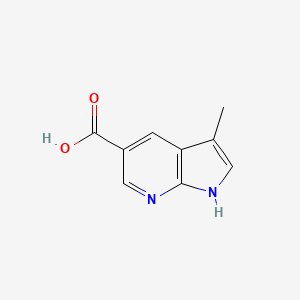

3-Methyl-7-azaindole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₈N₂O₂. Its structure features a 7-azaindole core (a bicyclic system combining pyridine and pyrrole rings) substituted with a methyl group at position 3 and a carboxylic acid group at position 5 . Key identifiers include:

特性

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-3-10-8-7(5)2-6(4-11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWMYWSNNVONBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210631 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-93-7 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

生物活性

3-Methyl-7-azaindole-5-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the field of drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C9H8N2O2

- Molecular Weight : 176.17 g/mol

This compound features a carboxylic acid functional group at the 5-position and a methyl group at the 3-position of the azaindole ring system. The nitrogen atom in the ring enhances its ability to participate in hydrogen bonding and coordination with metal ions, which is crucial for its biological interactions.

Kinase Inhibition

One of the primary areas of study for this compound is its role as a kinase inhibitor. Kinases are enzymes that play a vital role in cell signaling pathways, and their dysregulation is often implicated in cancer. Research indicates that azaindole derivatives can effectively inhibit various kinases involved in cell proliferation and survival, making them promising candidates for cancer therapy .

In particular, studies have shown that modifications at specific positions on the azaindole core can significantly impact the potency and selectivity of these compounds against different kinases. For instance, structure-activity relationship (SAR) studies have demonstrated that maintaining specific hydrogen bond donor/acceptor pairs is critical for the biological activity of these compounds .

Anti-parasitic Activity

This compound has also been evaluated for its anti-parasitic properties, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). High-throughput screening identified several 3,5-disubstituted azaindoles as growth inhibitors of this parasite. Notably, derivatives such as NEU-1207 displayed significant potency (pEC50 > 7.0) against T. brucei, highlighting their potential for therapeutic development .

Table 1: Biological Activity of Selected Azaindole Derivatives

| Compound Name | Activity | pEC50 | Remarks |

|---|---|---|---|

| NEU-1207 | Anti-Trypanosomal | >7.0 | Potent against T. brucei |

| NEU-1208 | Anti-Trypanosomal | >7.0 | Similar profile to NEU-1207 |

| NEU-1209 | Anti-Trypanosomal | <6.5 | Less potent than NEU-1207/1208 |

This table summarizes key findings from studies evaluating the anti-trypanosomal activity of azaindole derivatives, demonstrating the significance of structural modifications on biological efficacy.

Interaction Mechanisms

Studies have indicated that this compound can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target proteins. This ability is crucial for its function as an inhibitor, particularly in enzyme active sites. Additionally, vibrational circular dichroism spectroscopy has been employed to study these interactions at a molecular level, providing insights into conformational changes upon binding.

科学的研究の応用

Antiparasitic Activity

Recent studies have investigated the potential of 3M7A5CA and its derivatives as antiparasitic agents, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A series of 3,5-disubstituted-7-azaindoles were identified through high-throughput screening as effective growth inhibitors of T. brucei .

Key Findings:

- Compound NEU-1207 : Demonstrated significant potency with a pEC50 value greater than 7.0 against T. brucei.

- Pharmacokinetic Challenges : Despite its activity, NEU-1207 exhibited high clearance rates in vivo, limiting its therapeutic potential .

| Compound ID | pEC50 (T. brucei) | HLM Cl int (μg/min/mg protein) | Solubility (μM) |

|---|---|---|---|

| NEU-1207 | > 7.0 | 190 | Not specified |

| NEU-1208 | > 7.0 | Not specified | Not specified |

| NEU-1209 | < 6.5 | Not specified | Not specified |

Cannabinoid Research

In cannabinoid research, the structural modifications of azaindoles, including 3M7A5CA, have been explored for their binding affinities to cannabinoid receptors. A study found that while certain azaindole derivatives maintained activity at the CB1 receptor, others did not demonstrate similar efficacy compared to their indole counterparts .

Vibrational Circular Dichroism (VCD)

One of the notable applications of 3M7A5CA lies in its role as an auxiliary in VCD spectroscopy. It has been shown to effectively disrupt carboxylic acid dimers, facilitating the determination of absolute configurations of complex compounds .

Mechanism:

- Hydrogen Bonding : The compound forms strong hydrogen bonds with carboxylic acids, preventing self-aggregation and simplifying spectral analysis.

Benefits:

- Simplifies computational models for VCD analysis.

- Enhances solubility for compounds that are otherwise difficult to analyze.

Case Study 1: Antiparasitic Optimization

A study focused on optimizing a series of 3,5-disubstituted-7-azaindoles for their anti-trypanosomal activity highlighted the importance of structural modifications to enhance potency and reduce clearance rates . The investigation included:

- Structure-activity relationship (SAR) studies.

- Assessment of pharmacokinetic properties to identify lead compounds suitable for further development.

Case Study 2: VCD Spectroscopy Application

In another study, the application of 3M7A5CA as a solubilizing agent in VCD spectroscopy demonstrated its effectiveness in breaking down carboxylic acid aggregates . This allowed for clearer spectral readings and more accurate configuration determinations.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of 7-Azaindole Carboxylic Acids

The following table compares 3-methyl-7-azaindole-5-carboxylic acid with related azaindole and indole derivatives:

Key Observations:

Substituent Position: The position of the carboxylic acid group (C5 vs. For example, methylation at C5 vs. C6 in ester derivatives (e.g., C10H10N2O2 isomers) may alter reactivity in coupling reactions .

Functional Groups : The carboxylic acid moiety in this compound enhances acidity and water solubility compared to ester derivatives like methyl 3-methyl-7-azaindole-5-carboxylate.

Physicochemical Properties

- Collision Cross-Section (CCS) : The CCS of this compound ([M+H]⁺: 134.9 Ų) suggests a compact structure compared to bulkier derivatives, which could influence mass spectrometry-based identification .

- Thermodynamic Stability: The electron-withdrawing carboxylic acid group may reduce the basicity of the azaindole nitrogen compared to non-carboxylated analogues like 5-methyl-7-azaindole .

準備方法

Key Preparation Method: Synthesis of 7-Azaindole Core

A representative and industrially scalable method for preparing 7-azaindole derivatives, which can be adapted for 3-methyl-7-azaindole-5-carboxylic acid, is described in patent CN105777748A. The method involves:

- Starting Material : 2-(tert-butoxycarbonyl-amino)-3-methylpyridine.

- Solvent : Absolute ether.

- Key Reagents : Methyl bromide (bromomethane), anhydrous dimethylformamide (DMF), dilute hydrochloric acid, and ammonia water for pH adjustment.

- Process Steps :

- Dissolution of 2-(tert-butoxycarbonyl-amino)-3-methylpyridine in absolute ether, cooled in an ice-water bath at 0 °C.

- Dropwise addition of methyl bromide while maintaining 0 °C, followed by continuous reaction for 4–6 hours.

- Addition of anhydrous DMF and further reaction for 30 minutes in the ice bath.

- Treatment with dilute hydrochloric acid under ultrasonic dispersion at room temperature for 1.5–3 hours.

- Removal of ether by reduced pressure distillation.

- pH adjustment to 9–10 using ammonia water.

- Extractive crystallization using ethyl acetate or similar solvents.

- Recrystallization from ethanol to obtain high-purity 7-azaindole derivatives.

This method yields 7-azaindole with improved purity and yield, and the conditions are mild and suitable for scale-up. Adaptation of this method includes incorporation of the carboxylic acid group at position 5 and methylation at position 3 to achieve the target compound.

While the patent focuses on 7-azaindole synthesis, the introduction of the carboxylic acid group at position 5 is typically achieved via directed lithiation or halogenation followed by carboxylation:

- Halogenation : Selective bromination at position 5 of the azaindole ring using N-bromosuccinimide (NBS) or similar reagents.

- Carboxylation : Treatment of the 5-bromo-3-methyl-7-azaindole intermediate with organometallic reagents (e.g., lithium-halogen exchange using n-butyllithium) followed by carbonation with CO2 to install the carboxylic acid functionality.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 2-(tert-butoxycarbonyl-amino)-3-methylpyridine dissolution | Absolute ether, 2–5 mol/L concentration, 0 °C ice bath | Ensures controlled reaction environment |

| Methyl bromide addition | Dropwise, 0 °C, 4–6 hours | Methylation at the desired site |

| DMF addition | Anhydrous, 1:2–3 molar ratio, 30 min at 0 °C | Facilitates reaction completion |

| Acid treatment | Dilute HCl (33% mass fraction), 1.5–3 hours, ultrasonic dispersion, room temp | Promotes deprotection and ring closure |

| pH adjustment | Ammonia water to pH 9–10 | Prepares for crystallization |

| Extractive crystallization | Ethyl acetate or methyl acetate | Purification step |

| Recrystallization | Ethanol | Final purification for high purity |

This table summarizes the critical parameters for the preparation method adapted from the patent.

Analytical and Purity Considerations

- The method yields 7-azaindole derivatives with high purity suitable for pharmaceutical applications.

- Recrystallization steps are crucial to remove impurities and achieve the desired crystalline form.

- Ultrasonic dispersion during acid treatment enhances reaction efficiency and product quality.

- The process is amenable to large-scale industrial production due to mild conditions and straightforward operations.

Research Findings and Optimization Insights

- The use of a protected amino group (tert-butoxycarbonyl) in the starting pyridine derivative facilitates selective methylation and subsequent cyclization to the azaindole core.

- Maintaining low temperatures during methyl bromide addition minimizes side reactions and improves selectivity.

- The molar ratios of reagents (e.g., methyl bromide to pyridine derivative 5:1 to 9:1) are critical for maximizing yield.

- The choice of solvents and crystallization conditions significantly affects the purity and yield of the final product.

- Ultrasonic dispersion during acid treatment accelerates deprotection and ring closure steps.

Summary Table of Preparation Method

| Stage | Description | Key Parameters | Outcome |

|---|---|---|---|

| Starting material preparation | 2-(tert-butoxycarbonyl-amino)-3-methylpyridine | Purity > 98%, concentration 2–5 mol/L | Ready for methylation |

| Methylation | Methyl bromide addition at 0 °C, 4–6 h | Molar ratio 1:5–9 (pyridine:MeBr) | Methylated intermediate |

| Cyclization and deprotection | Acid treatment with ultrasonic dispersion | 33% HCl, 1.5–3 h, room temp | Formation of 7-azaindole core |

| Purification | Extractive crystallization and recrystallization | Solvents: ethyl acetate, ethanol | High purity final product |

Additional Notes

- Although direct literature specifically detailing the preparation of this compound is limited, the described methodology for 7-azaindole derivatives provides a robust framework adaptable for this compound.

- Further functionalization to introduce the carboxylic acid group at position 5 can be achieved via halogenation and subsequent carboxylation, well-established in heterocyclic chemistry.

- The described method is supported by patent literature and is suitable for scale-up, offering advantages in yield, purity, and environmental conditions.

This detailed analysis synthesizes available patent data and general synthetic organic chemistry principles to provide a comprehensive overview of the preparation methods for this compound. The approach emphasizes practical reaction conditions, reagent choices, and purification strategies essential for producing this compound with high quality and yield.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-methyl-7-azaindole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines. A key protocol involves trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) to promote intramolecular cyclization. For example, Sonogashira coupling of 3-halo-2-aminopyridines with terminal alkynes precedes cyclization. Yield optimization requires careful control of stoichiometry (TFA:TFAA ~1:2), temperature (60–80°C), and reaction time (6–12 hr). Substitution at the 2- and 5-positions of the azaindole scaffold can alter reactivity, necessitating tailored conditions .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation relies on a combination of:

- NMR spectroscopy : and NMR to identify methyl groups (δ ~2.5 ppm for CH) and carboxylic acid protons (broad singlet at δ ~12–14 ppm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] for CHNO: theoretical 176.0586).

- X-ray crystallography : For unambiguous assignment, single-crystal X-ray diffraction resolves bond angles and packing motifs (e.g., CCDC-2191474 in related azaindole derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 7-azaindole formation during acid-catalyzed cyclization?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model the reaction pathway. The protonation of the alkyne moiety by TFA generates a carbocation intermediate, which undergoes nucleophilic attack by the adjacent amino group. Regioselectivity arises from electronic effects: electron-withdrawing substituents (e.g., carboxylic acid at C5) stabilize transition states via resonance. Experimental validation involves kinetic isotope effects (KIEs) and substituent scrambling studies .

Q. How does this compound interact with biological targets, and what assays are used to evaluate its activity?

- Methodological Answer : The compound’s bioactivity is assessed against microbial targets (e.g., Cryptococcus neoformans) using:

- Microbroth dilution assays : Minimum inhibitory concentration (MIC) determination in RPMI-1640 medium (pH 7.0, 48 hr incubation).

- Structure-activity relationship (SAR) studies : Modifying the methyl or carboxylic acid groups to evaluate potency changes. For example, replacing the C3 methyl with bulkier alkyl groups reduces antifungal activity, suggesting steric hindrance at the binding site .

Q. What computational strategies predict the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer :

- Frontier molecular orbital (FMO) analysis : HOMO-LUMO gaps calculated via Gaussian 16 (ωB97X-D/def2-TZVP) reveal charge-transfer capabilities.

- Solvent effects : Polarizable continuum model (PCM) simulations in water or DMSO align with experimental UV-Vis spectra (λ ~280 nm).

- Validation : Compare computed values (e.g., carboxylic acid group ~2.8) with potentiometric titrations .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Purity variability : Use HPLC-MS (≥98% purity threshold) and elemental analysis to confirm sample integrity.

- Assay conditions : Standardize protocols (e.g., inoculum size, incubation time) across labs.

- Crystal polymorphism : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility and bioavailability .

Experimental Design Considerations

Q. What strategies optimize the green synthesis of this compound to minimize waste?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。